![molecular formula C17H18N2O4 B14361423 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-49-6](/img/structure/B14361423.png)
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a propoxy group at the second position, a pyridin-3-ylmethylcarbamoyl group at the fifth position, and a benzoic acid core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propoxy Group:
Introduction of the Pyridin-3-ylmethylcarbamoyl Group: This step involves the reaction of the intermediate compound with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carbamoyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Propoxybenzoic Acid: Lacks the pyridin-3-ylmethylcarbamoyl group, resulting in different chemical and biological properties.
5-{[(Pyridin-3-yl)methyl]carbamoyl}benzoic Acid: Lacks the propoxy group, leading to variations in reactivity and applications.
Uniqueness
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the presence of both the propoxy and pyridin-3-ylmethylcarbamoyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for versatile reactivity and a wide range of scientific research applications.
属性
CAS 编号 |
90183-49-6 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC 名称 |
2-propoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H18N2O4/c1-2-8-23-15-6-5-13(9-14(15)17(21)22)16(20)19-11-12-4-3-7-18-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,19,20)(H,21,22) |
InChI 键 |
LZSWYKUDFHUTMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


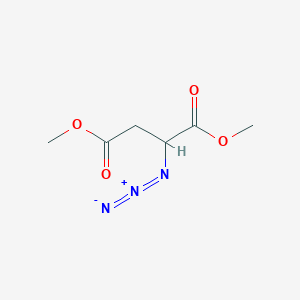
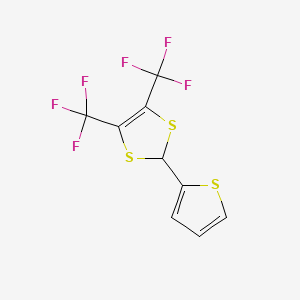

![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
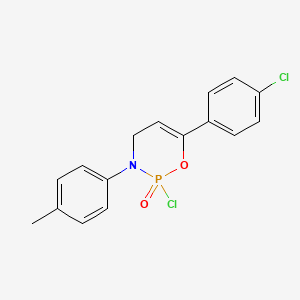
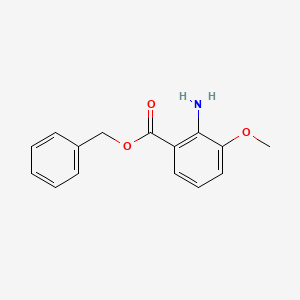
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
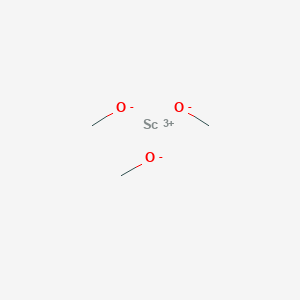
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
